4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide
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Overview
Description
4-benzyl-N-(7-oxabicyclo[221]heptan-2-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, a benzyl group, and a 7-oxabicyclo[221]heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide typically involves multiple steps. One common approach is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane framework . This intermediate can then be further functionalized through various chemical reactions to introduce the piperidine and benzyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: A simpler analog that shares the bicyclic framework but lacks the piperidine and benzyl groups.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Benzyl-substituted compounds: Molecules featuring benzyl groups attached to various frameworks.
Uniqueness
4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide is unique due to its combination of a bicyclic framework, piperidine ring, and benzyl group. This combination imparts distinct chemical and biological properties, making it valuable for diverse research applications.
Properties
IUPAC Name |
4-benzyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-17-13-16-6-7-18(17)23-16)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-5,15-18H,6-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBTVLLODQEQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)NC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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